5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene
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Overview
Description
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene is an organic compound characterized by the presence of a dinitrophenoxy group attached to a trimethoxybenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene typically involves the reaction of 1,2,3-trimethoxybenzene with 2,4-dinitrophenol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while minimizing waste .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro groups on the phenoxy ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Nucleophilic Aromatic Substitution: Products include substituted phenoxy derivatives.
Reduction: Products include amino derivatives of the original compound.
Oxidation: Products include aldehydes or acids derived from the methoxy groups.
Scientific Research Applications
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the development of new materials, including polymers and plasticizers.
Mechanism of Action
The mechanism of action of 5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. Additionally, the compound can act as a nucleophile or electrophile in different chemical environments, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenoxy ethanol: Similar in structure but with an ethanol group instead of a trimethoxybenzene core.
2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-mannopyranoside: Contains a dinitrophenyl group but differs in its sugar moiety.
1,2-Bis(2,4-dinitrophenoxy)ethane: Features two dinitrophenoxy groups attached to an ethane backbone.
Uniqueness
5-(2,4-Dinitrophenoxy)-1,2,3-trimethoxybenzene is unique due to its combination of a trimethoxybenzene core with a dinitrophenoxy group. This structure imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in various scientific fields .
Properties
CAS No. |
62995-16-8 |
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Molecular Formula |
C15H14N2O8 |
Molecular Weight |
350.28 g/mol |
IUPAC Name |
5-(2,4-dinitrophenoxy)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C15H14N2O8/c1-22-13-7-10(8-14(23-2)15(13)24-3)25-12-5-4-9(16(18)19)6-11(12)17(20)21/h4-8H,1-3H3 |
InChI Key |
RRLMOEGLHMZMLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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